molecular formula C19H20N2O3S B15026956 prop-2-en-1-yl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15026956
M. Wt: 356.4 g/mol
InChI Key: RJTWSYQUYGAGSB-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves several steps, starting from readily available starting materials. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrimido[2,1-b][1,3]thiazine core often involves cyclization reactions of appropriate precursors under acidic or basic conditions.

    Functional Group Transformations: Introduction of the prop-2-en-1-yl and 4-methylphenyl groups typically involves alkylation or acylation reactions.

    Industrial Production: Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient synthesis.

Chemical Reactions Analysis

PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Scientific Research Applications

PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other similar compounds, PROP-2-EN-1-YL 8-METHYL-6-(4-METHYLPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

    Pyrimido[2,1-b][1,3]thiazine Derivatives: These compounds share the core structure but differ in substituents, affecting their properties and applications.

    Thiazine-Based Compounds: Other thiazine derivatives with different ring systems and functional groups, used in various chemical and biological contexts.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-enyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-4-10-24-18(23)16-13(3)20-19-21(15(22)9-11-25-19)17(16)14-7-5-12(2)6-8-14/h4-8,17H,1,9-11H2,2-3H3

InChI Key

RJTWSYQUYGAGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C

Origin of Product

United States

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